molecular formula C20H20ClN3O B4862612 1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one

1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one

Cat. No.: B4862612
M. Wt: 353.8 g/mol
InChI Key: KZQMXYCAKNPFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

The synthesis of 1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This step typically involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the benzodiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling Step: The final step involves coupling the benzodiazole and pyrrolidine intermediates through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzodiazole and pyrrolidine derivatives.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring may contribute to its overall stability and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can be compared to other similar compounds, such as:

    1-(2-chlorophenyl)ethan-1-one: This compound lacks the benzodiazole and pyrrolidine rings, making it less complex and potentially less active in certain applications.

    1-(3-chlorophenyl)-2-methyl-1-propanone: This compound has a similar chlorophenyl group but differs in the rest of its structure, leading to different chemical and biological properties.

    1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrazole:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-[2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-14(25)23-11-5-10-19(23)20-22-17-8-2-3-9-18(17)24(20)13-15-6-4-7-16(21)12-15/h2-4,6-9,12,19H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQMXYCAKNPFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
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1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
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1-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one

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